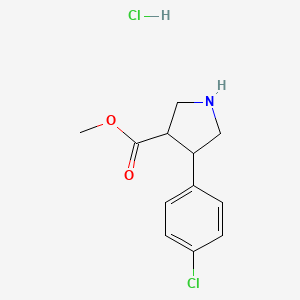
Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride
描述
Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C12H15Cl2NO2 and its molecular weight is 276.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
The action environment of a compound can be influenced by various factors, including pH, temperature, presence of other molecules, and specific conditions within the body. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen, moisture, or other environmental factors.
生物活性
Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound notable for its unique structural features and significant biological activity. This compound is characterized by a pyrrolidine ring substituted with a chlorophenyl group and a carboxylate moiety, presenting a molecular formula of C12H14ClNO2 and a molecular weight of approximately 239.70 g/mol . Its hydrochloride form enhances solubility in aqueous environments, making it suitable for various pharmacological applications.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets, including neurotransmitter receptors. Preliminary studies indicate that the compound may modulate neurotransmitter systems, suggesting potential therapeutic implications for neurological disorders. The exact pathways and mechanisms remain under investigation, but initial findings support its role in synaptic transmission modulation.
Pharmacological Effects
Research has shown that this compound exhibits various pharmacological effects:
- Neuropharmacological Potential : It has been studied for its effects on central nervous system pathways, indicating potential applications in treating conditions such as anxiety and depression.
- Antibacterial and Antifungal Activity : Some studies have explored the antibacterial and antifungal properties of related pyrrolidine derivatives, suggesting that structural modifications can enhance biological efficacy against harmful bacteria .
Comparative Biological Activity
The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:
Case Study 1: Neuropharmacological Effects
A study focused on the neuropharmacological effects of this compound revealed its potential as a modulator in neurotransmitter systems. The compound showed promising results in binding affinity assays with various receptors, indicating its ability to influence synaptic transmission significantly .
Case Study 2: Antimicrobial Activity
In vitro tests conducted on pyrrolidine derivatives, including this compound, demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of halogen substituents was found to enhance the bioactivity of these compounds significantly .
属性
IUPAC Name |
methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8;/h2-5,10-11,14H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUUDZXLKADUHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656952 | |
| Record name | Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862283-71-4 | |
| Record name | Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















